molecular formula C22H34BNO4 B13718860 Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13718860
M. Wt: 387.3 g/mol
InChI Key: XEPWTRHOKPEUEF-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzyl group substituted with a dioxaborolan moiety, and a carbamic acid esterified with a tert-butyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common approach includes the following steps:

    Formation of the Dioxaborolan Moiety: The dioxaborolan group can be introduced via a reaction between a suitable boronic acid derivative and pinacol.

    Cyclopropylation: The cyclopropyl group is often introduced through a cyclopropanation reaction, which can be catalyzed by transition metals.

    Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.

    Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding alkanes or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic acid pinacol ester: Shares the cyclopropyl and dioxaborolan moieties but lacks the benzyl and carbamic acid groups.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolan group but differs in the substituents attached to the boron atom.

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester structure but with a pyrazole ring instead of a benzyl group.

Uniqueness

Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C22H34BNO4/c1-15-9-10-17(23-27-21(5,6)22(7,8)28-23)13-16(15)14-24(18-11-12-18)19(25)26-20(2,3)4/h9-10,13,18H,11-12,14H2,1-8H3

InChI Key

XEPWTRHOKPEUEF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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